Butyramidine, hydrochloride
Overview
Description
Butyramidine, hydrochloride is a chemical compound with the molecular formula C4H11ClN2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of new derivatives of pyrimidines . The compound appears as an off-white solid and is slightly soluble in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyramidine, hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of butyramide with hydrochloric acid. The reaction typically occurs under controlled conditions, such as maintaining a specific temperature and pH level to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where butyramide is reacted with hydrochloric acid. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Butyramidine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Butyramidine, hydrochloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amide and imine groups.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butyramidine, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Butyramide: Similar in structure but lacks the hydrochloride component.
Butanimidamide: Another related compound with similar functional groups.
Butyramidinium chloride: A closely related compound with similar chemical properties.
Uniqueness
Butyramidine, hydrochloride is unique due to its specific reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-aminobutylideneazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCVEYASXULRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=[NH2+])N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3020-81-3 | |
Record name | Butanimidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyramidine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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